molecular formula C20H21N3O4S B11460199 2-(4-benzyl-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl)acetamide

2-(4-benzyl-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl)acetamide

Cat. No.: B11460199
M. Wt: 399.5 g/mol
InChI Key: POIGAVUSSITOQA-UHFFFAOYSA-N
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Description

The compound 2-(4-benzyl-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl)acetamide is a complex organic molecule featuring a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzyl-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl)acetamide typically involves multiple steps, starting from simpler organic precursors. The key steps include:

    Formation of the tricyclic core: This involves cyclization reactions that form the tricyclic structure. Common reagents include cyclizing agents such as phosphorus oxychloride or sulfuryl chloride.

    Introduction of functional groups: Benzylation and acylation reactions are used to introduce the benzyl and acetamide groups, respectively. Reagents such as benzyl chloride and acetic anhydride are commonly used.

    Oxidation and reduction steps: These steps are necessary to achieve the correct oxidation states of the various functional groups. Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for more efficient cyclization and functionalization steps, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(4-benzyl-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl)acetamide: undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur and nitrogen atoms.

    Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Benzyl chloride, sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(4-benzyl-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl)acetamide:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a scaffold for designing enzyme inhibitors or receptor modulators.

    Biological Studies: Its interactions with biological macromolecules can be studied to understand its potential as a therapeutic agent.

    Industrial Chemistry: The compound can be used as a precursor for synthesizing other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(4-benzyl-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds to the active site and modulates the biological activity. The pathways involved might include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

2-(4-benzyl-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl)acetamide: can be compared with other tricyclic compounds such as:

The uniqueness of This compound lies in its specific functional groups and tricyclic structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H21N3O4S

Molecular Weight

399.5 g/mol

IUPAC Name

2-(4-benzyl-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl)acetamide

InChI

InChI=1S/C20H21N3O4S/c1-20(2)8-13-14(11-27-20)28-18-16(13)17(25)22(9-12-6-4-3-5-7-12)19(26)23(18)10-15(21)24/h3-7H,8-11H2,1-2H3,(H2,21,24)

InChI Key

POIGAVUSSITOQA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=O)N3CC(=O)N)CC4=CC=CC=C4)C

Origin of Product

United States

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